N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is a complex organic compound that features a benzimidazole and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the dimethylamino propyl group. The indole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Meguiar’s Mirror Glaze M10508 Ultra-Cut Compound
Uniqueness
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide stands out due to its specific combination of benzimidazole and indole moieties, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H27N5O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H27N5O/c1-27(2)12-5-13-28-16-25-21-14-18(9-10-22(21)28)26-23(29)11-8-17-15-24-20-7-4-3-6-19(17)20/h3-4,6-7,9-10,14-16,24H,5,8,11-13H2,1-2H3,(H,26,29) |
InChI Key |
XYYISFIMZBQODR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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